
Unoprostone
概要
説明
ウノプロストンは、合成ドコサノイドであり、プロスタグランジンアナログです。主に開角緑内障および眼圧亢進の管理に使用されます。この化合物は、房水の流出量を増やすことによって眼圧を低下させる能力で知られています。 ウノプロストンのイソプロピルエステルであるウノプロストンイソプロピルは、Resculaという商品名で販売されていました .
準備方法
合成経路および反応条件: ウノプロストンは、ドコサヘキサエン酸から始まる一連の化学反応によって合成されます。合成経路には、エステル化、還元、環化反応など、複数のステップが含まれます。 反応条件は、通常、目的の化学変換を確実に行うために、有機溶媒、触媒、および制御された温度の使用が含まれます .
工業生産方法: ウノプロストンの工業生産には、収率と純度を最大限に高めるために最適化された反応条件を使用した大規模合成が含まれます。このプロセスには、最終製品の一貫性と安全性を確保するための厳格な品質管理対策が含まれます。 生産方法は、費用対効果が高く、環境に優しいように設計されています .
化学反応の分析
反応の種類: ウノプロストンは、酸化、還元、置換反応など、さまざまな化学反応を起こします。 これらの反応は、化合物の構造を改変し、その薬理学的特性を強化するために不可欠です .
一般的な試薬と条件: ウノプロストンの化学反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、パラジウム炭素などの触媒が含まれます。 反応条件は、多くの場合、目的の結果を得るために、特定の温度、圧力、およびpHレベルを必要とします .
生成される主な生成物: ウノプロストンの化学反応から生成される主な生成物には、イソプロピルエステル(ウノプロストンイソプロピル)とさまざまなヒドロキシル化誘導体が含まれます。 これらの生成物は、化合物の治療用途にとって不可欠です .
科学研究の応用
ウノプロストンは、特に化学、生物学、医学、および産業の分野で、幅広い科学研究の応用を持っています。化学では、プロスタグランジンアナログを研究するためのモデル化合物として使用されます。生物学では、眼圧調節のメカニズムを調査するために使用されます。医学では、ウノプロストンは主に開角緑内障および眼圧亢進の治療に使用されます。
科学的研究の応用
Treatment of Ocular Hypertension and Glaucoma
Unoprostone is primarily indicated for patients with primary open-angle glaucoma and ocular hypertension. Clinical studies have demonstrated its efficacy in significantly reducing IOP:
These results indicate that this compound can effectively lower IOP comparable to other treatments like latanoprost and timolol, with a favorable safety profile.
Neuroprotective Effects
This compound has also been investigated for its neuroprotective properties, particularly in conditions like retinitis pigmentosa. A study involving patients with retinitis pigmentosa demonstrated that this compound treatment preserved macular sensitivity and improved blood flow compared to untreated eyes:
Study | Sample Size | Treatment Duration | Macular Sensitivity Improvement (%) |
---|---|---|---|
Takahashi et al. | 17 | 1 year | Significant improvement in treated eyes |
This suggests that this compound may provide dual benefits: lowering IOP and protecting retinal cells from degeneration.
Case Studies
Several case studies have highlighted the effectiveness of this compound in various patient populations:
- Case Study 1 : A patient with refractory glaucoma experienced a significant reduction in IOP after switching to this compound from another prostaglandin analog, demonstrating its potential as an alternative therapy .
- Case Study 2 : In a cohort of patients with normal-tension glaucoma, this compound was shown to improve ocular blood flow, which may contribute to its neuroprotective effects .
Safety Profile
This compound is generally well-tolerated, with mild ocular adverse effects such as burning or stinging reported more frequently than with placebo treatments. Serious adverse events are rare, making it a viable option for long-term management of elevated IOP .
作用機序
ウノプロストンは、網目状構造と脈絡膜 склера経路を通じて房水の流出量を増やすことによってその効果を発揮します。この化合物は、カルシウム活性化カリウムチャネル(BKチャネル)と塩化物チャネル(CIC-2)を活性化し、網目状構造の流出量が増加します。 このメカニズムは、緑内障および眼圧亢進の管理に不可欠な眼圧の上昇を軽減するのに役立ちます .
類似の化合物との比較
ウノプロストンは、ラタノプロスト、ビマトプロスト、トラボプロストなどの他のプロスタグランジンアナログと比較されることがよくあります。これらの化合物はすべて眼圧を低下させるために使用されますが、ウノプロストンは網目状構造と脈絡膜 склераの流出経路の両方に影響を与える二重の作用機序を持っている点でユニークです。 さらに、ウノプロストンはプロスタグランジンF2α受容体への親和性が低く、これは他のプロスタグランジンアナログと比較して、好ましい副作用プロファイルを説明する可能性があります .
類似の化合物のリスト:- ラタノプロスト
- ビマトプロスト
- トラボプロスト
類似化合物との比較
Unoprostone is often compared with other prostaglandin analogues, such as latanoprost, bimatoprost, and travoprost. While all these compounds are used to lower intraocular pressure, this compound is unique in its dual mechanism of action, involving both trabecular meshwork and uveoscleral outflow pathways. Additionally, this compound has a lower affinity for the prostaglandin F2α receptor, which may contribute to its favorable side effect profile compared to other prostaglandin analogues .
List of Similar Compounds:- Latanoprost
- Bimatoprost
- Travoprost
生物活性
Unoprostone, a synthetic prostaglandin analog, is primarily used in ophthalmology for the management of intraocular pressure (IOP) in conditions such as open-angle glaucoma and ocular hypertension. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic efficacy, and safety profile based on diverse research findings.
This compound operates primarily through the following mechanisms:
- Increased Aqueous Humor Outflow : this compound enhances aqueous humor outflow via the uveoscleral pathway, similar to other prostaglandin analogs. Studies indicate that it significantly increases outflow facility in patients with ocular hypertension (OHT) and primary open-angle glaucoma (POAG) .
- Calcium Channel Modulation : this compound affects calcium dynamics in trabecular meshwork cells. It inhibits endothelin-1 (ET-1)-induced increases in intracellular calcium by activating large-conductance potassium (BK) channels, thereby promoting trabecular meshwork relaxation and enhancing outflow .
- Neuroprotective Effects : Research suggests that this compound may provide neuroprotective benefits by improving blood flow within the retina and reducing oxidative stress. This is particularly evident in studies involving retinitis pigmentosa (RP), where this compound treatment preserved macular function .
Clinical Efficacy
This compound has demonstrated significant efficacy in lowering IOP. Below is a summary of key clinical studies:
Study | Participants | Duration | Treatment | IOP Reduction | Notes |
---|---|---|---|---|---|
Tsukamoto et al. (2002) | 48 (POAG, OHT) | 8 weeks | This compound 0.12% BID vs Latanoprost 0.005% QD | -3.3 mm Hg (14%) vs -6.7 mm Hg (28%) | No significant difference |
Jampel et al. (2002) | 165 (POAG, OHT) | 8 weeks | This compound 0.15% BID vs Latanoprost 0.005% QD | -3.9 mm Hg (15%) vs -7.2 mm Hg (28%) | Increased stinging with this compound |
Aung et al. (2002) | 28 (POAG, OHT) | 8 weeks | This compound BID vs Latanoprost QD | -4.9 mm Hg (20%) vs -6.1 mm Hg (25%) | Similar outcomes |
Stewart et al. (2004) | 33 (POAG, OHT) | 12 weeks | This compound 0.15% BID vs Brimonidine 0.2% BID | -3.0 mm Hg vs -3.1 mm Hg | Complete diurnal IOP reduction with this compound |
These studies indicate that while this compound may not always achieve the same level of IOP reduction as some other treatments like latanoprost, it remains an effective option with a unique mechanism of action.
Safety Profile
This compound has been generally well-tolerated in clinical settings:
- Adverse Events : The most common side effects include mild ocular irritation and stinging upon instillation . Serious adverse events are rare but can include corneal lesions and systemic reactions such as personality disorders .
- Systemic Absorption : this compound exhibits low systemic absorption, with peak plasma concentrations remaining below 1.5 ng/mL post-administration, minimizing systemic side effects .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound beyond IOP reduction:
特性
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O5/c1-2-3-4-5-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-7-10-13-22(26)27/h6,9,18-21,24-25H,2-5,7-8,10-16H2,1H3,(H,26,27)/b9-6-/t18-,19-,20+,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHAZVBUYQMHBC-SNHXEXRGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)CC[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80905120 | |
Record name | Unoprostone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80905120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Unoprostone is believed to reduce elevated intraocular pressure (IOP), by increasing the outflow of aqueous humor. The mechanism of action for the IOP-lowering effect of unoprostone is controversial. Early studies showed that unoprostone increases aqueous humor outflow through the uveoscleral pathway similar to the 20-carbon prostaglandin analogs, such as latanoprost.8 More recent evidence, however, shows that it may work, at least in part, through stimulation of Ca2+-activated BK and CIC-2 type channels, leading to increased trabecular meshwork outflow. | |
Record name | Unoprostone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06826 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
120373-36-6 | |
Record name | Unoprostone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120373-36-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Unoprostone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120373366 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Unoprostone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06826 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Unoprostone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80905120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Heptenoic acid, 7-((1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl)-, (5Z)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | UNOPROSTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X4F561V3W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Unoprostone isopropyl in lowering intraocular pressure (IOP)?
A1: this compound isopropyl, a synthetic docosanoid, primarily lowers IOP by increasing aqueous outflow through the trabecular meshwork (TM) pathway. [, , ] This is in contrast to prostanoids like latanoprost, which primarily work through the uveoscleral pathway. [, ]
Q2: How does this compound isopropyl interact with the trabecular meshwork to facilitate outflow?
A2: While the precise mechanism is still under investigation, research suggests this compound isopropyl may act by:
- Inhibiting endothelin-1 (ET-1): this compound isopropyl has been shown to inhibit ET-1-induced contractions in both TM and ciliary muscle (CM) strips. [] This is significant because ET-1 is known to increase outflow resistance. []
- Activating BK channels: Studies show that both this compound isopropyl and its primary metabolite (M1) activate large conductance Ca2+-activated K+ (BK) channels in TM cells. [, , ] This activation leads to membrane hyperpolarization, potentially relaxing TM cells and facilitating outflow. []
- Modulating matrix metalloproteinases (MMPs) and their inhibitors (TIMPs): this compound isopropyl has been observed to decrease MMP-2 while increasing TIMP-1, TIMP-3, and TIMP-4 levels in human ciliary body smooth muscle cells. [] This alteration in MMP/TIMP balance may contribute to IOP lowering, although the exact mechanisms require further investigation. []
Q3: Does this compound isopropyl influence uveoscleral outflow?
A3: Although its primary effect is on TM outflow, studies in rabbits suggest this compound isopropyl may also enhance uveoscleral outflow to a lesser degree. []
Q4: Are there any neuroprotective effects associated with this compound isopropyl?
A4: Research suggests potential neuroprotective effects of this compound isopropyl, including:
- Protection against retinal cell death: In vitro studies show that this compound isopropyl and M1 protect retinal cone cells (661W) from oxidative stress- and light-induced cell death. [] This protection was also observed in rat photoreceptors exposed to constant light. []
- Preservation of retinal pigment epithelial (RPE) function: this compound isopropyl and M1 protected against light-induced disruption of phagocytic function in ARPE-19 cells in vitro. []
- Rescue of retinal progenitor cells from apoptosis: Studies using R28 cells (a retinal progenitor cell line) showed that M1 protected these cells from apoptosis induced by serum deprivation. This protection was mediated by the phosphatidylinositol 3-OH kinase (PI3K) and protein kinase G (PKG) pathways. []
Q5: Does this compound isopropyl influence ocular blood flow?
A5: Studies indicate that this compound isopropyl may improve ocular blood flow by:
- Increasing ONH blood velocity: Topical this compound isopropyl has been shown to increase optic nerve head (ONH) blood velocity in both rabbits and humans. [, ]
- Partially antagonizing endothelin-1 (ET-1) vasoconstriction: In the human choroid, this compound isopropyl was found to partially antagonize vasoconstriction induced by ET-1. [] This suggests a potential role for this compound isopropyl in improving choroidal blood flow.
Q6: What is the chemical structure of this compound isopropyl?
A6: this compound isopropyl is a synthetic docosanoid, meaning it has a 22-carbon backbone. Its IUPAC name is (1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E)-3-oxo-1-propenyl]cyclopentyl]hexyl 2-(1-methylethoxy)-2-oxoethanoate. Unfortunately, the provided research papers do not explicitly detail its molecular formula, weight, or spectroscopic data.
Q7: What are the major metabolites of this compound isopropyl?
A8: The primary metabolite of this compound isopropyl is its free acid form, M1 ((1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]propionic acid). Another metabolite identified is M2 ((Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]hept-5-enoic acid), an oxidized form of this compound isopropyl. []
Q8: What is the relative concentration of this compound isopropyl metabolites in the eye?
A9: Studies in both monkeys and humans have shown that M1 is the major metabolite found in the aqueous humor after topical this compound isopropyl administration. The concentration of M2 is considerably lower than M1. [] This suggests that M1 likely plays a significant role in the drug's ocular hypotensive effects.
Q9: How is this compound isopropyl metabolized?
A10: While specific metabolic pathways are not detailed in the provided papers, one study demonstrated that freshly prepared serum and aqueous humor could metabolize this compound isopropyl, while frozen stored fetal bovine serum could not. [] This indicates that enzymatic activity within the serum and aqueous humor contributes to this compound isopropyl metabolism.
Q10: How does the IOP-lowering efficacy of this compound isopropyl compare to other prostaglandin analogues?
A11: Clinical trials have consistently shown that this compound isopropyl is less effective in lowering IOP compared to other prostaglandin analogues, particularly latanoprost. [, , , , ]
Q11: Why is this compound isopropyl considered less effective in lowering IOP than other prostaglandin analogues?
A11: Several factors might contribute to the lower efficacy of this compound isopropyl:
- Different primary outflow pathway: Unlike latanoprost, which mainly affects the uveoscleral pathway, this compound isopropyl primarily targets the TM pathway. [] The TM pathway might be inherently less responsive to drug-induced IOP reduction.
- Lower affinity for prostaglandin receptors: While this compound isopropyl was initially developed as a prostaglandin F2α analogue, studies suggest it has a lower affinity for prostaglandin receptors compared to other analogues. [, ] This weaker interaction with receptors could result in less pronounced downstream effects on outflow pathways.
- Differential effects on MMPs and TIMPs: As previously mentioned, this compound isopropyl’s unique effects on MMPs and TIMPs compared to latanoprost and bimatoprost may also play a role in its reduced efficacy. []
Q12: What types of in vitro models have been used to study this compound isopropyl?
A12: Various in vitro models have been employed to investigate the effects of this compound isopropyl, including:
- Isolated tissue preparations: Bovine and human TM and CM strips have been used to study the effects of this compound isopropyl on contractility. [, ]
- Cultured cells: Studies have utilized cultured human TM cells [, ], bovine iris tissues [], monkey ciliary muscle cells [], and rabbit corneal epithelial cells [] to investigate various aspects of this compound isopropyl's mechanism of action and potential effects on ocular tissues.
Q13: What in vivo models have been used to study this compound isopropyl?
A13: Animal models, particularly rabbits, have been extensively used to study the ocular hypotensive effects of this compound isopropyl and its impact on:
- Aqueous humor dynamics: Researchers have investigated the effects of this compound isopropyl on aqueous flow, outflow facility, and uveoscleral outflow in rabbits. []
- IOP spike following laser trabeculoplasty: Rabbit models have been used to study the effect of this compound isopropyl on ET-1 release and the subsequent IOP spike after laser trabeculoplasty. []
- ONH blood flow: The effects of this compound isopropyl on ONH blood velocity have been investigated in rabbits. []
- Photoreceptor protection: The neuroprotective potential of this compound isopropyl against light-induced damage has been studied in rats. []
Q14: What are the key findings from clinical trials investigating this compound isopropyl?
A14: Clinical trials have demonstrated that:
- This compound isopropyl effectively lowers IOP: this compound isopropyl, administered twice daily, consistently lowers IOP in patients with primary open-angle glaucoma (POAG) or ocular hypertension. [, , , , , ]
- Its efficacy is generally lower than latanoprost: While this compound isopropyl can effectively reduce IOP, its efficacy is often less pronounced compared to latanoprost. [, , ]
- It can be used as monotherapy or adjunctive therapy: this compound isopropyl has shown efficacy both as a standalone treatment and as an adjunct to beta-blockers like timolol. [, , ]
- It is generally well-tolerated: this compound isopropyl has a favorable safety profile with minimal systemic side effects. [, , , ]
Q15: What are the common side effects associated with this compound isopropyl?
A15: this compound isopropyl is generally well-tolerated, but some patients may experience mild and transient side effects, primarily ocular, such as:
- Burning or stinging upon instillation: This is a common side effect reported in clinical trials, often described as mild and transient. [, ]
- Conjunctival hyperemia: Some patients may experience mild eye redness, but this is usually temporary. []
Q16: What is the typical route of administration for this compound isopropyl?
A18: this compound isopropyl is typically administered topically as an ophthalmic solution. [, , , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。